(Z)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-(5-(4-isopropylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide
Description
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-ethyl-3-[(5Z)-4-oxo-5-[(4-propan-2-ylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S3/c1-4-23(18-10-12-31(27,28)14-18)20(25)9-11-24-21(26)19(30-22(24)29)13-16-5-7-17(8-6-16)15(2)3/h5-8,13,15,18H,4,9-12,14H2,1-3H3/b19-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFBPFWEHWQWCE-UYRXBGFRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCS(=O)(=O)C1)C(=O)CCN2C(=O)C(=CC3=CC=C(C=C3)C(C)C)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C1CCS(=O)(=O)C1)C(=O)CCN2C(=O)/C(=C/C3=CC=C(C=C3)C(C)C)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-(5-(4-isopropylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, synthesizing findings from diverse studies to present a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 442.6 g/mol. Its structure incorporates a dioxidotetrahydrothiophen ring and a thiazolidinone moiety, which are essential for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The specific mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit the activity of DDX3 helicase, an enzyme involved in several cellular processes including RNA metabolism and oncogenesis . This inhibition can lead to reduced proliferation of cancer cells.
- Modulation of Signaling Pathways : The compound may affect signaling pathways related to cancer progression by binding to specific sites on target proteins, thus altering their activity .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast and brain cancer cells. For instance:
- Inhibition of Cell Proliferation : Studies using MTT assays have shown that the compound can significantly reduce cell viability in cancer lines, with IC50 values indicating potent activity .
Antimicrobial Activity
The compound also displays promising antimicrobial properties. It has been evaluated against a range of bacterial strains and fungi:
| Microorganism | Activity |
|---|---|
| Gram-positive bacteria | Inhibited |
| Gram-negative bacteria | Inhibited |
| Fungal species | Moderate inhibition |
These findings suggest that the compound could serve as a basis for developing new antimicrobial agents .
Study on DDX3 Inhibition
A pivotal study investigated the role of this compound in inhibiting DDX3 helicase. The results highlighted that the compound could effectively disrupt DDX3 function, leading to decreased ATPase activity and reduced cancer cell proliferation. The study concluded that targeting DDX3 with this compound represents a viable strategy for treating cancers associated with its overexpression .
Antimicrobial Efficacy Study
Another investigation focused on the antimicrobial properties of the compound against various pathogens. The results indicated broad-spectrum activity, particularly against resistant strains, positioning this compound as a potential candidate for further development in antimicrobial therapy .
Scientific Research Applications
Research indicates that this compound exhibits several promising biological activities:
1. Antimicrobial Properties
Studies suggest that derivatives of compounds containing the thiazolidinone moiety have shown antimicrobial effects against various pathogens. The mechanism often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways essential for bacterial survival.
2. Anti-inflammatory Effects
Preliminary investigations have indicated that (Z)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-(5-(4-isopropylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide may modulate inflammatory pathways. It is hypothesized to act on the NLRP3 inflammasome, which plays a critical role in inflammatory responses, potentially reducing inflammation in various models.
3. Enzyme Inhibition
The compound may serve as an inhibitor for specific enzymes involved in metabolic pathways. Its structural similarity to known enzyme inhibitors suggests competitive binding to active sites, which could lead to therapeutic applications in diseases where these enzymes are dysregulated.
Case Studies
Several studies have explored the applications of related compounds with similar structures:
Case Study 1: Antimicrobial Activity
A study published in Molecules assessed the antimicrobial efficacy of thiazolidinone derivatives against Gram-positive and Gram-negative bacteria. The results indicated significant inhibitory effects, suggesting potential clinical applications for treating bacterial infections .
Case Study 2: Anti-inflammatory Potential
Research highlighted in Pharmaceuticals demonstrated that thiazolidinone derivatives could inhibit lipoxygenase activity, a key player in inflammatory processes. This suggests that this compound might also possess similar anti-inflammatory properties .
Comparison with Similar Compounds
Substituent Variations in the Benzylidene Group
- Target Compound : Features a 4-isopropylbenzylidene group, contributing to increased lipophilicity (clogP ~3.5 estimated) and steric hindrance compared to smaller substituents.
- 3-hydroxyphenyl in the amide side chain introduces hydrogen-bonding capacity, increasing aqueous solubility (predicted pKa ~9.53) .
Amide Side Chain Modifications
- Target Compound : The 1,1-dioxidotetrahydrothiophen-3-yl group introduces a sulfone moiety, improving polarity and oxidative stability compared to thioether analogues.
- This may alter binding affinity in enzyme-active sites .
Physicochemical Properties
†Formula derived from CAS 299952-76-4 .
Research Findings and Implications
NMR Analysis for Substituent Localization
highlights the use of NMR spectroscopy to compare structural analogues (compounds 1, 7, and Rapa). Chemical shift variations in specific regions (e.g., positions 29–36 and 39–44) correlate with substituent changes, suggesting similar methods could localize modifications in the target compound’s benzylidene or amide groups .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of this compound, and how can reaction conditions be optimized for yield?
- The compound is synthesized via multi-step reactions involving cyclization, condensation, and functional group modifications. For example, thiazolidinone cores are typically formed using CS₂/KOH under reflux, followed by benzylidene incorporation via acid-catalyzed condensation . Optimization often involves adjusting solvent systems (e.g., DMF or ethanol), temperature, and stoichiometric ratios of reagents like EDC·HCl or HOBt for amide coupling . Yield improvements (e.g., from 28% to 68%) are achievable by varying reaction times or employing catalytic acids (e.g., HCl) .
Q. Which spectroscopic techniques are critical for confirming the compound’s structure and stereochemistry?
- FT-IR identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹) . 1H/13C-NMR resolves stereochemistry and substituent positions, such as the Z-configuration of the benzylidene group via coupling constants and NOESY correlations . Elemental analysis validates purity by matching experimental and theoretical C/H/N percentages (±0.3%) .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Stability studies involve accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) monitored via HPLC. Degradation products, such as hydrolyzed thiazolidinone rings or oxidized sulfone groups, are identified using LC-MS . Aromatic protons in NMR can indicate decomposition via peak broadening or shifts .
Advanced Research Questions
Q. How can Design of Experiments (DoE) methodologies optimize the synthesis of this compound?
- DoE applies response surface modeling (e.g., Box-Behnken design) to optimize variables like temperature, catalyst loading, and solvent polarity. For example, flow-chemistry systems (e.g., Omura-Sharma-Swern oxidation) reduce side reactions by controlling residence time and mixing efficiency, improving yields by 15–20% . Multivariate analysis identifies critical factors (e.g., pH for condensation steps) while minimizing experimental runs .
Q. What strategies resolve contradictions in spectral data during structure elucidation?
- Contradictions between calculated and observed NMR shifts (e.g., aromatic protons) arise from dynamic effects or solvent interactions. Computational tools (e.g., DFT calculations with B3LYP/6-31G* basis sets) predict chemical shifts, while 2D NMR (HSQC, HMBC) confirms connectivity . Conflicting IR bands (e.g., C=O vs. C=S overlap) are deconvoluted via Gaussian fitting or temperature-dependent studies .
Q. What mechanistic insights explain byproduct formation during the synthesis of this compound?
- Byproducts like thiourea derivatives or dimerized thiazolidinones form via competing pathways. For example, excess CS₂ in thiazolidinone synthesis promotes thioureido intermediates, detectable via LC-MS . Kinetic studies (e.g., in situ IR monitoring) reveal intermediate lifetimes, enabling suppression of side reactions through reagent addition rates .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced biological activity?
- SAR focuses on modifying the 4-isopropylbenzylidene group (lipophilicity) and sulfone moiety (polarity). In vitro assays (e.g., cytotoxicity against HeLa cells) correlate substituent effects with activity. For example, replacing isopropyl with cyclopropyl enhances membrane permeability, as shown in related thiophene derivatives . Docking studies (AutoDock Vina) map interactions with target proteins (e.g., kinases) .
Q. What advanced pharmacological models evaluate the compound’s pharmacokinetic properties?
- In vitro ADME : Microsomal stability assays (human liver microsomes) quantify metabolic half-life. Caco-2 cell models assess intestinal permeability . In silico predictions : SwissADME estimates logP (2.8–3.5) and BBB penetration, guiding dose optimization .
Methodological Tables
Table 1. Key Spectral Data for Structural Confirmation
| Technique | Observed Data | Reference |
|---|---|---|
| 1H-NMR (500 MHz) | δ 7.45 (d, J=8.5 Hz, benzylidene) | |
| 13C-NMR | δ 178.2 (C=O), 122.5 (C=S) | |
| FT-IR | 1702 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S) |
Table 2. DoE-Optimized Synthesis Parameters
| Factor | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 70–80°C | +12% |
| Catalyst (EDC) | 1.5 equiv | +8% |
| Solvent | DMF/EtOH (3:1) | +10% |
| Reaction Time | 5–6 h | +5% |
| Reference |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
